molecular formula C11H9Cl2NO2 B3036110 5-[1-(2,4-Dichlorophenoxy)ethyl]-1,2-oxazole CAS No. 338976-11-7

5-[1-(2,4-Dichlorophenoxy)ethyl]-1,2-oxazole

Cat. No.: B3036110
CAS No.: 338976-11-7
M. Wt: 258.1 g/mol
InChI Key: BDIZKBDMTMCXLD-UHFFFAOYSA-N
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Description

5-[1-(2,4-Dichlorophenoxy)ethyl]-1,2-oxazole is an organic compound that features a dichlorophenoxy group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(2,4-Dichlorophenoxy)ethyl]-1,2-oxazole typically involves the reaction of 2,4-dichlorophenoxyacetic acid with appropriate reagents to form the desired oxazole derivative. One common method involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride, followed by treatment with phenacylbromides . The reaction conditions often include refluxing in dry acetone with anhydrous potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[1-(2,4-Dichlorophenoxy)ethyl]-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can be performed to modify the oxazole ring or the dichlorophenoxy group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the dichlorophenoxy position.

Scientific Research Applications

5-[1-(2,4-Dichlorophenoxy)ethyl]-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[1-(2,4-Dichlorophenoxy)ethyl]-1,2-oxazole involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The oxazole ring may also play a role in binding to biological molecules, affecting various pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenoxy group.

    2,4,5-Trichlorophenoxyacetic acid: Another herbicide with an additional chlorine atom.

    Mecoprop: A selective herbicide with a similar phenoxy structure.

Uniqueness

5-[1-(2,4-Dichlorophenoxy)ethyl]-1,2-oxazole is unique due to the presence of the oxazole ring, which imparts different chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

5-[1-(2,4-dichlorophenoxy)ethyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2/c1-7(10-4-5-14-16-10)15-11-3-2-8(12)6-9(11)13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIZKBDMTMCXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NO1)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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